![molecular formula C20H19BrN4O5 B11677064 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11677064.png)
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Hydrazide: The brominated indole is reacted with hydrazine to form the hydrazide.
Condensation with Dimethoxyphenyl Acetohydrazide: The final step involves the condensation of the brominated indole hydrazide with 1-(3,4-dimethoxyphenyl)ethanone oxime under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can target the oxime or hydrazide functionalities.
Substitution: The bromine atom on the indole core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives.
Reduction: Reduced forms of the oxime or hydrazide groups.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways involving indole derivatives.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Material Science:
Agriculture: Use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and hydrazide functionalities. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE lies in its combination of a brominated indole core with a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19BrN4O5 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C20H19BrN4O5/c1-11(12-4-7-16(28-2)17(8-12)29-3)25-30-10-18(26)23-24-19-14-9-13(21)5-6-15(14)22-20(19)27/h4-9,22,27H,10H2,1-3H3/b24-23?,25-11+ |
InChI Key |
UNTKHJVLIFZSQT-MFXOJOAGSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.